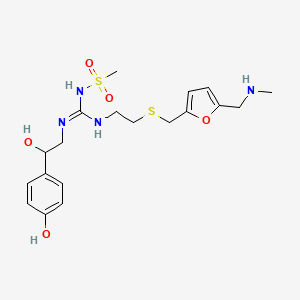![molecular formula C11H20N2O2 B1142580 tert-ブチル N-[(1S,2R)-1-シアノ-2-メチルブチル]カルバメート CAS No. 115654-61-0](/img/structure/B1142580.png)
tert-ブチル N-[(1S,2R)-1-シアノ-2-メチルブチル]カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-Boc-leucine-nitrile is a chemical compound that belongs to the class of nitriles. It is a derivative of leucine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a nitrile group (-CN) and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical reactions.
科学的研究の応用
(S)-N-Boc-leucine-nitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a building block for peptidomimetics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-leucine-nitrile typically involves the following steps:
Protection of Leucine: The amino group of leucine is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Nitrile Group: The carboxylic acid group of the Boc-protected leucine is then converted to a nitrile group. This can be done using reagents such as thionyl chloride (SOCl2) followed by treatment with sodium cyanide (NaCN).
Industrial Production Methods
In an industrial setting, the production of (S)-N-Boc-leucine-nitrile may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow techniques may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
(S)-N-Boc-leucine-nitrile can undergo various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products
Hydrolysis: (S)-N-Boc-leucine.
Reduction: (S)-N-Boc-leucine amine.
Deprotection: (S)-leucine nitrile.
作用機序
The mechanism of action of (S)-N-Boc-leucine-nitrile depends on its specific application. In the context of enzyme inhibition, the compound may act by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The Boc group provides steric hindrance, while the nitrile group can form interactions with amino acid residues in the enzyme’s active site.
類似化合物との比較
(S)-N-Boc-leucine-nitrile can be compared with other similar compounds such as:
(S)-N-Boc-valine-nitrile: Similar structure but with a different side chain (valine instead of leucine).
(S)-N-Boc-isoleucine-nitrile: Similar structure but with a different side chain (isoleucine instead of leucine).
Uniqueness
The uniqueness of (S)-N-Boc-leucine-nitrile lies in its specific side chain and the presence of both the Boc protecting group and the nitrile group. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in pharmaceutical research.
特性
IUPAC Name |
tert-butyl N-[(1S,2R)-1-cyano-2-methylbutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-6-8(2)9(7-12)13-10(14)15-11(3,4)5/h8-9H,6H2,1-5H3,(H,13,14)/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTVKXQXWQJUTR-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanamine, N-[1-(3-pyridinyl)ethylidene]-, N-oxide (9CI)](/img/new.no-structure.jpg)





